molecular formula C15H16N4O B3046794 4-Dimethylaminobenzaldehyde isonicotinoyl hydrazone CAS No. 13059-77-3

4-Dimethylaminobenzaldehyde isonicotinoyl hydrazone

Cat. No.: B3046794
CAS No.: 13059-77-3
M. Wt: 268.31 g/mol
InChI Key: MSHOEHQTHKGVOD-BOPFTXTBSA-N
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Description

4-Dimethylaminobenzaldehyde isonicotinoyl hydrazone is a compound with the molecular formula C18H22N4 . It is a derivative of 4-Dimethylaminobenzaldehyde, also known as Ehrlich’s reagent .


Synthesis Analysis

The synthesis of isoniazid-based hydrazones, which includes this compound, is typically accomplished in two steps. The first step involves the alkylation of 4-hydroxy-3-methoxy-benzaldehyde (Vanillin)/4-hydroxybenzaldehyde with bromo alkyl derivatives and K2CO3 in acetone under reflux conditions . Further details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound has been characterized by UV–Visible, FTIR, EI-MS, 1H-NMR and 13C-NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 149.19 g/mol . Further details about the physical and chemical properties can be found in the referenced papers .

Safety and Hazards

The safety data sheet for 4-Dimethylaminobenzaldehyde, a related compound, indicates that it is harmful if swallowed . It is recommended to wash face, hands and any exposed skin thoroughly after handling and not to eat, drink or smoke when using this product .

Properties

CAS No.

13059-77-3

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C15H16N4O/c1-19(2)14-5-3-12(4-6-14)11-17-18-15(20)13-7-9-16-10-8-13/h3-11H,1-2H3,(H,18,20)/b17-11-

InChI Key

MSHOEHQTHKGVOD-BOPFTXTBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=NC=C2

SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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